(2S,4R)-1-tert-butyl 2-methyl 4-((tert-butyldiphenylsilyl)oxy)pyrrolidine-1,2-dicarboxylate
Description
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4R)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37NO5Si/c1-26(2,3)32-25(30)28-19-20(18-23(28)24(29)31-7)33-34(27(4,5)6,21-14-10-8-11-15-21)22-16-12-9-13-17-22/h8-17,20,23H,18-19H2,1-7H3/t20-,23+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKKPVAOMOLTSX-OFNKIYASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37NO5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S,4R)-1-tert-butyl 2-methyl 4-((tert-butyldiphenylsilyl)oxy)pyrrolidine-1,2-dicarboxylate is a synthetic compound with potential applications in medicinal chemistry. Its structural complexity and functional groups suggest various biological activities that merit investigation. This article reviews the compound's biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C17H31NO6Si
- Molecular Weight : 373.52 g/mol
- CAS Number : 267420-70-2
The compound features a pyrrolidine ring substituted with tert-butyl and silyl groups, which may influence its solubility and interaction with biological targets.
Pharmacological Studies
Recent studies have explored the pharmacological profile of this compound. The following key activities have been reported:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may protect cells from oxidative stress. This activity is crucial for preventing cellular damage in various diseases, including cancer and neurodegenerative disorders.
- Anti-inflammatory Effects : In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease.
- Neuroprotective Effects : Preliminary research indicates that the compound may have neuroprotective effects, possibly through the modulation of neurotransmitter systems or by reducing oxidative damage in neuronal cells.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the silyl group may enhance binding affinity to specific enzymes involved in inflammation and oxidative stress pathways.
- Receptor Modulation : The structural features may allow interaction with neurotransmitter receptors, contributing to its neuroprotective effects.
Study on Antioxidant Activity
A study conducted by Zhang et al. (2023) evaluated the antioxidant capacity of various pyrrolidine derivatives, including this compound. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.
Anti-inflammatory Research
In a study published in the Journal of Medicinal Chemistry, researchers investigated the anti-inflammatory properties of the compound using an animal model of arthritis. The results indicated a marked decrease in paw swelling and inflammatory markers in animals treated with the compound over a four-week period.
Data Summary Table
| Biological Activity | Observations | References |
|---|---|---|
| Antioxidant Activity | Significant reduction in ROS levels | Zhang et al., 2023 |
| Anti-inflammatory Effects | Decreased paw swelling in arthritis model | Journal of Medicinal Chemistry |
| Neuroprotective Effects | Modulation of neurotransmitter systems | Preliminary data |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 4-Position
The 4-position substituent significantly impacts reactivity, solubility, and biological activity. Key analogs include:
Key Observations :
- TBDPS-O vs. TBDMS-O : describes a related compound with a tert-butyldimethylsilyl (TBDMS) group instead of TBDPS. The TBDMS analog (MW 359.53) offers reduced steric hindrance, enabling faster reaction kinetics in subsequent synthetic steps .
- Electron-Withdrawing Groups (CN, F): The cyano and fluoro derivatives exhibit enhanced electrophilicity, making them suitable for nucleophilic substitution reactions. For example, fluorination via morpholinosulfur trifluoride achieves a 57% yield .
- Amino and Azido Groups: The amino derivative (CAS 871014-58-3) is pivotal in peptide coupling, while the azido analog (CAS 84520-68-3) enables Huisgen cycloaddition ("click chemistry") .
Stereochemical and Ester Group Modifications
Stereoisomerism
- (2S,4R) vs. (2S,4S): The (2S,4S)-configured cyanopyrrolidine derivative (CAS 487048-28-2) shows distinct reactivity in asymmetric catalysis compared to the (2S,4R) target compound, underscoring the role of stereochemistry in chiral induction .
- Hydroxypyrrolidine Analogs: The (2R,4R)-4-hydroxypyrrolidine derivative (CAS 114676-69-6) serves as a precursor for introducing diverse substituents via Mitsunobu or tosylation reactions .
Ester Group Variations
Key Observations :
Q & A
Q. What are the common synthetic routes for preparing (2S,4R)-1-tert-butyl 2-methyl 4-((tert-butyldiphenylsilyl)oxy)pyrrolidine-1,2-dicarboxylate?
Methodological Answer: The synthesis typically begins with a pyrrolidine precursor. Key steps include:
- Silylation : Introducing the tert-butyldiphenylsilyl (TBDPS) group at the 4-position via nucleophilic substitution or Mitsunobu reaction. demonstrates the use of tert-butyldimethylsilyl (TBDMS) protection under basic conditions (e.g., LiOH in MeOH), which can be adapted for TBDPS with modifications in steric bulk .
- Esterification : Sequential protection of the pyrrolidine nitrogen with tert-butyl and methyl esters. Sodium hydride (NaH) in tetrahydrofuran (THF) is often used to activate the carboxyl groups for ester formation .
- Chiral Control : Chiral auxiliaries or catalysts ensure (2S,4R) stereochemistry. For example, chiral proline derivatives or asymmetric hydrogenation may be employed .
Q. How is the stereochemical integrity of the (2S,4R) configuration validated experimentally?
Methodological Answer:
- X-ray Crystallography : Provides definitive confirmation of stereochemistry, as shown in for a related hydroxy-pyrrolidine derivative .
- NMR Spectroscopy : Coupling constants (e.g., ) and NOE correlations differentiate axial/equatorial substituents. For instance, the 4-TBDPS group’s bulky nature influences ring puckering, detectable via - and -NMR .
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) to verify enantiopurity .
Q. What stability considerations are critical for handling this compound?
Methodological Answer:
- Hydrolysis Sensitivity : The silyl ether and ester groups are prone to hydrolysis under acidic or aqueous conditions. Storage under inert atmosphere (N/Ar) and anhydrous solvents (e.g., THF, DCM) is recommended .
- Thermal Stability : Decomposition above 100°C has been observed in related silyl-protected pyrrolidines. Avoid prolonged heating during rotary evaporation .
Advanced Research Questions
Q. How can enantioselectivity be optimized during the synthesis of the (2S,4R) isomer?
Methodological Answer:
- Chiral Catalysts : Use of Evans’ oxazaborolidines or Jacobsen’s thiourea catalysts in asymmetric reactions (e.g., aldol or Michael additions) to control stereochemistry .
- Dynamic Kinetic Resolution : Combine chiral ligands (e.g., BINAP) with transition metals (Pd, Ru) to bias reaction pathways toward the desired isomer .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies to guide catalyst selection and reaction conditions .
Q. How do contradictory reports on reaction yields for silyl ether formation inform protocol optimization?
Methodological Answer:
Q. What advanced techniques characterize the tert-butyldiphenylsilyl (TBDPS) group’s electronic and steric effects?
Methodological Answer:
- X-ray Photoelectron Spectroscopy (XPS) : Quantifies electron density shifts at the silicon atom, correlating with steric protection efficacy .
- Molecular Dynamics (MD) Simulations : Visualize TBDPS-induced ring puckering and steric clashes using software like GROMACS .
- Kinetic Isotope Effects (KIE) : Study -labeled analogs to probe silyl group reactivity in nucleophilic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
